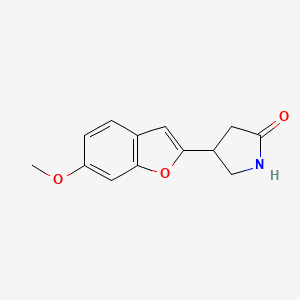
4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one is a compound that combines the structural features of benzofuran and pyrrolidinone. Benzofuran is known for its wide range of biological activities, while pyrrolidinone is a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) can enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the pyrrolidinone ring can produce pyrrolidine derivatives .
Scientific Research Applications
4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, while the pyrrolidinone ring can modulate the activity of these targets. The compound may exert its effects through pathways involving enzyme inhibition, receptor binding, and modulation of signal transduction .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic potential.
Uniqueness
4-(6-Methoxy-1-benzofuran-2-yl)pyrrolidin-2-one is unique due to its combination of benzofuran and pyrrolidinone structures, which confer a distinct set of biological activities and chemical properties. This combination allows for a broader range of applications compared to compounds with only one of these moieties .
Properties
CAS No. |
88221-16-3 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(6-methoxy-1-benzofuran-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-16-10-3-2-8-4-11(17-12(8)6-10)9-5-13(15)14-7-9/h2-4,6,9H,5,7H2,1H3,(H,14,15) |
InChI Key |
ZCFKSVZATISIBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3CC(=O)NC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















